molecular formula C20H30N2O6 B3029901 (R)-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate CAS No. 82611-49-2

(R)-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B3029901
CAS No.: 82611-49-2
M. Wt: 394.5
InChI Key: PUJVYJATJHQXRX-MRXNPFEDSA-N
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Description

(R)-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate is a useful research compound. Its molecular formula is C20H30N2O6 and its molecular weight is 394.5. The purity is usually 95%.
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Biological Activity

(R)-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate, also known as a derivative of lysine, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₆H₂₂N₂O₆
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 81306-93-6

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of Amino Groups : The amino groups are protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
  • Coupling Reaction : The protected amino acids are coupled to form the desired compound using standard peptide coupling techniques.
  • Deprotection : The protective groups are removed to yield the final product.

The compound exhibits biological activity primarily through its interaction with various enzymes, particularly histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression and are implicated in cancer progression.

Inhibition Studies

Recent studies have demonstrated that this compound acts as an HDAC inhibitor. The compound was tested against a panel of HDAC isoforms, revealing significant inhibitory effects, particularly on HDAC1, HDAC2, and HDAC3:

HDAC Isoform IC50 (nM)
HDAC114
HDAC225
HDAC320
HDAC8>200

These results indicate that the compound is more selective for class I HDACs compared to class IIa HDACs, suggesting its potential use in targeted cancer therapies.

Study on Cancer Cell Lines

In a study involving various cancer cell lines, including breast and prostate cancer cells, treatment with this compound resulted in:

  • Reduced cell proliferation : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Induction of Apoptosis : Flow cytometry analysis indicated increased apoptosis rates, correlating with the inhibition of HDAC activity.

Combination Therapy

Another study explored the effects of combining this compound with conventional chemotherapeutics. The combination therapy resulted in enhanced efficacy compared to monotherapy, highlighting its potential as an adjunct treatment in cancer therapy.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJVYJATJHQXRX-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129431
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82611-49-2
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82611-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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